2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile
Overview
Description
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile typically involves the reaction of 2-chloro-4-methylthiopyrimidine with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and isolation of the product through filtration or extraction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in solvents like tetrahydrofuran or ethanol under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Pyrimidine-3-oxopropanenitrile derivatives: Compounds with variations in the substituents on the nitrile group or the pyrimidine ring.
Uniqueness
2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is unique due to the presence of both the methylthio and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBRYXOTQFSZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676938 | |
Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-81-0 | |
Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and (tetrahydrofuran-3-yl)hydrazine dihydrochloride in the context of this research?
A1: This reaction is crucial as it leads to the formation of (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []. The study focuses on the structural characterization of this product, particularly its absolute configuration. The reaction highlights the use of this compound as a building block for synthesizing potentially bioactive molecules containing chiral centers.
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